Home > Products > Screening Compounds P42852 > beta-Endorphin (1-27)
beta-Endorphin (1-27) - 66954-40-3

beta-Endorphin (1-27)

Catalog Number: EVT-393430
CAS Number: 66954-40-3
Molecular Formula: C136H215N35O39S
Molecular Weight: 2996.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Endorphin (1-27) is a peptide derived from the proopiomelanocortin precursor, consisting of 27 amino acids. It is known for its role in pain modulation and is classified as an endogenous opioid peptide. This compound primarily functions by binding to opioid receptors in the central nervous system, influencing pain perception, mood, and stress responses.

Source

Beta-Endorphin (1-27) is synthesized in the hypothalamus and pituitary gland, where it is released into the bloodstream and acts on various tissues. It is produced through the enzymatic cleavage of proopiomelanocortin, which also gives rise to other peptides such as adrenocorticotropic hormone and melanocyte-stimulating hormones.

Classification

Beta-Endorphin (1-27) falls under the category of neuropeptides and specifically belongs to the opioid peptide family. It can be classified further based on its structure and function as a naturally occurring peptide that exhibits analgesic properties.

Synthesis Analysis

Methods

The synthesis of Beta-Endorphin (1-27) can be achieved through various methods, including solid-phase peptide synthesis and peptide segment coupling techniques.

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin. The process allows for the formation of the desired peptide with high purity.
  2. Peptide Segment Coupling: In this approach, shorter peptide segments are synthesized first, which are then coupled together to form the full-length peptide. For instance, analogs such as [Gly8]beta hEP(1-27)NH2 have been synthesized using both methods with yields around 18% .

Technical Details

The synthesis typically involves protecting groups for amino acids to prevent unwanted reactions during the coupling process. After synthesis, deprotection steps are necessary to yield the final product. Analytical techniques like reverse phase high-pressure liquid chromatography are employed to assess purity and confirm the identity of synthesized peptides.

Molecular Structure Analysis

Structure

Beta-Endorphin (1-27) consists of a specific sequence of amino acids that contributes to its biological activity. The primary structure includes:

  • Amino Acid Sequence: The exact sequence of the first 27 amino acids derived from proopiomelanocortin.

Data

The molecular weight of Beta-Endorphin (1-27) is approximately 3,000 Da. Its structure allows it to fold into a conformation suitable for receptor binding, which is crucial for its function as an opioid peptide.

Chemical Reactions Analysis

Reactions

Beta-Endorphin (1-27) participates in various biochemical reactions primarily involving receptor interactions:

  1. Receptor Binding: It binds to mu-opioid receptors, initiating a cascade of intracellular events that lead to analgesia.
  2. Degradation: The peptide can be hydrolyzed by peptidases in the body, leading to inactive fragments.

Technical Details

The binding affinity and efficacy at opioid receptors can vary based on structural modifications or analogs synthesized during research studies . These modifications can influence pharmacological properties such as potency and duration of action.

Mechanism of Action

Process

The mechanism by which Beta-Endorphin (1-27) exerts its effects involves:

  1. Opioid Receptor Activation: Upon binding to mu-opioid receptors, it activates G-proteins that inhibit adenylate cyclase activity, reducing cyclic adenosine monophosphate levels.
  2. Signal Transduction: This activation leads to decreased neuronal excitability and neurotransmitter release, ultimately resulting in analgesic effects.

Data

Studies have shown that Beta-Endorphin (1-27) has significant effects on pain pathways, particularly in models of neuropathic pain where its expression is upregulated .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Endorphin (1-27) is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under refrigerated conditions.

Chemical Properties

  • Molecular Formula: C129H201N33O37S
  • pH Stability: The stability of Beta-Endorphin (1-27) can be affected by pH levels; optimal conditions are generally around neutral pH.

Relevant analyses include assessments of solubility, stability under various conditions, and degradation profiles over time.

Applications

Scientific Uses

Beta-Endorphin (1-27) has several applications in scientific research:

  1. Pain Management Studies: Its role in pain modulation makes it a focus for research into new analgesic therapies.
  2. Neuroscience Research: Investigations into its effects on mood regulation and stress responses contribute to understanding mental health disorders.
  3. Pharmacological Development: Analog development aims at creating more potent or selective compounds for therapeutic use against chronic pain conditions.
Historical Discovery and Early Characterization

The identification and functional elucidation of beta-Endorphin (1-27) emerged from the broader investigation of the opioid peptide family and their precursor, Proopiomelanocortin (POMC), during the 1970s and 1980s.

  • Initial Identification and Isolation: Following the characterization of the full-length beta-endorphin (1-31) as a potent endogenous opioid in 1976, researchers began identifying shorter immunoreactive fragments in pituitary extracts and brain tissues. In the early 1980s, using techniques like gel filtration chromatography and specific radioimmunoassays, scientists isolated and identified β-End(1-27) and β-End(1-26) as significant endogenous metabolites of β-End(1-31). These fragments were found co-existing with the parent peptide in both the pituitary gland (particularly the intermediate lobe) and specific brain regions, suggesting regulated processing rather than random degradation [1] [6] [7].
  • Early Functional Insights: Initial characterization focused on comparing the opioid receptor binding affinity and analgesic potency of these fragments to β-End(1-31). Synthesis of β-End(1-27) via solid-phase methods (reported in 1981) enabled direct testing. Radioreceptor binding assays against rat brain membranes revealed that β-End(1-27) retained substantial receptor binding affinity, approximately 30% of the potency of β-End(1-31). However, despite this binding capability, in vivo bioassays for analgesia (e.g., tail-flick test) showed β-End(1-27) possessed very low intrinsic analgesic activity [6].
  • Discovery of Antagonistic Properties: A pivotal breakthrough came in 1984-1985 with studies demonstrating that β-End(1-27) could inhibit the analgesic effects of both exogenous β-End(1-31) and potent synthetic opioids like etorphine. Nicolas and Li (1985) provided key evidence: intracerebroventricular (ICV) co-administration of β-End(1-27) with β-End(1-31) or etorphine in mice dose-dependently blocked their analgesic effects. Parallel shifts in the dose-response curves suggested competitive antagonism at the same receptor site(s). Intriguingly, β-End(1-27) was found to be 4-5 times more potent than the classic opioid antagonist naloxone in blocking etorphine-induced analgesia in this model. In contrast, β-End(1-26) lacked significant antagonistic activity [4] [6]. Further studies extended this antagonism to motivational effects. Bals-Kubik, Herz, and Shippenberg (1988) showed that ICV administration of β-End(1-27) blocked the conditioned place preference (a measure of reward/reinforcement) induced by β-End(1-31), selective mu-receptor agonists (DAGO), and delta-receptor agonists (DPDPE), but not kappa-agonists (U-50488H) or psychostimulants like amphetamine. This established β-End(1-27) as a naturally occurring, relatively selective antagonist of the reinforcing effects of mu- and delta-opioid agonists [2].

Table 1: Key Early Findings on Beta-Endorphin (1-27)

AspectFindingSignificanceCitation
IdentificationCo-isolated with β-End(1-31) from pituitary and brain extracts.Confirmed as a natural POMC derivative, not an artifact.[1][6][7]
Receptor Binding~30% relative binding potency compared to β-End(1-31) in rat brain membranes.Retained significant affinity for opioid receptors despite truncation.[6]
Intrinsic AnalgesiaVery low or absent in standard bioassays (e.g., tail-flick test).Lacked the potent pain-relieving properties of the full-length peptide.[4][6]
Antagonism of AnalgesiaCompetitively inhibited analgesia induced by β-End(1-31) and etorphine (ICV in mice). 4-5x more potent than naloxone vs etorphine.Revealed a novel endogenous mechanism for regulating opioid-induced pain relief.[4]
Antagonism of RewardBlocked conditioned place preference induced by β-End(1-31), mu-, and delta-opioid agonists (ICV in rats).Demonstrated a role in modulating the motivational/reinforcing effects of opioids.[2]

Properties

CAS Number

66954-40-3

Product Name

beta-Endorphin (1-27)

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C136H215N35O39S

Molecular Weight

2996.4 g/mol

InChI

InChI=1S/C136H215N35O39S/c1-17-71(9)107(131(204)156-86(38-27-30-51-139)116(189)159-94(60-101(142)179)121(194)148-73(11)112(185)162-96(136(209)210)59-81-62-144-67-147-81)167-132(205)108(72(10)18-2)166-113(186)74(12)149-122(195)95(61-102(143)180)158-115(188)84(36-25-28-49-137)152-125(198)93(58-79-34-23-20-24-35-79)157-123(196)90(54-68(3)4)161-133(206)110(76(14)175)169-130(203)106(70(7)8)165-126(199)91(55-69(5)6)160-129(202)99-39-31-52-171(99)135(208)111(77(15)176)170-119(192)87(44-46-100(141)178)153-127(200)97(65-172)163-117(190)85(37-26-29-50-138)151-118(191)88(45-47-105(183)184)154-128(201)98(66-173)164-134(207)109(75(13)174)168-120(193)89(48-53-211-16)155-124(197)92(57-78-32-21-19-22-33-78)150-104(182)64-145-103(181)63-146-114(187)83(140)56-80-40-42-82(177)43-41-80/h19-24,32-35,40-43,62,67-77,83-99,106-111,172-177H,17-18,25-31,36-39,44-61,63-66,137-140H2,1-16H3,(H2,141,178)(H2,142,179)(H2,143,180)(H,144,147)(H,145,181)(H,146,187)(H,148,194)(H,149,195)(H,150,182)(H,151,191)(H,152,198)(H,153,200)(H,154,201)(H,155,197)(H,156,204)(H,157,196)(H,158,188)(H,159,189)(H,160,202)(H,161,206)(H,162,185)(H,163,190)(H,164,207)(H,165,199)(H,166,186)(H,167,205)(H,168,193)(H,169,203)(H,170,192)(H,183,184)(H,209,210)/t71-,72-,73-,74-,75+,76+,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-,111-/m0/s1

InChI Key

YJSWNLXQDXMHRT-BSNLFYLESA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Synonyms

eta-endorphin (1-27)
beta-endorphin(1-27)
beta-endorphin-(1-27)

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.